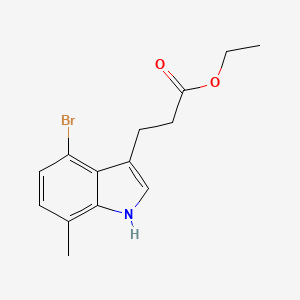
Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate
描述
Compound MFCD31977958 is a chemical entity with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C14H16BrNO2 |
|---|---|
分子量 |
310.19 g/mol |
IUPAC 名称 |
ethyl 3-(4-bromo-7-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16BrNO2/c1-3-18-12(17)7-5-10-8-16-14-9(2)4-6-11(15)13(10)14/h4,6,8,16H,3,5,7H2,1-2H3 |
InChI 键 |
WKHOPZPAXLJPTF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CNC2=C(C=CC(=C12)Br)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound MFCD31977958 involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of compound MFCD31977958 is scaled up using large reactors and automated systems. The process involves the same basic steps as in the laboratory synthesis but on a much larger scale. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound.
化学反应分析
Types of Reactions: Compound MFCD31977958 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.
科学研究应用
Compound MFCD31977958 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of compound MFCD31977958 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- Compound A
- Compound B
- Compound C
Comparison: Compound MFCD31977958 is unique in its stability and reactivity compared to similar compounds. It offers distinct advantages in terms of its chemical properties and versatility in various applications. The comparison highlights its superior performance in specific reactions and its broader range of applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


